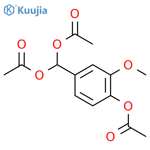

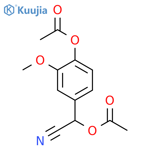

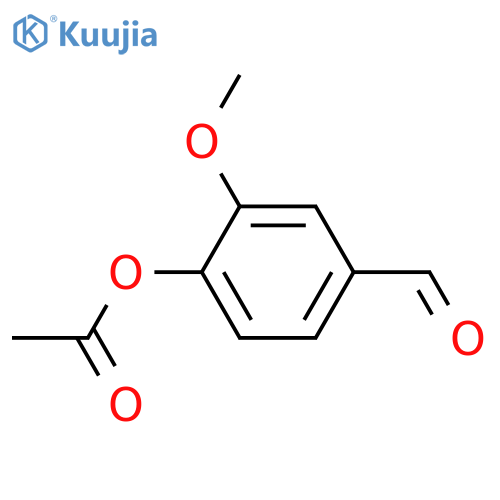

Cas no 881-68-5 (Vanillin acetate)

Vanillin acetate Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Formyl-2-methoxyphenyl acetate

- Vanillin acetate

- 4-Acetoxy-3-methoxybenzaidehyde

- o-Acetylvanillin

- 4-Acetoxy-3-methoxybenzaldehyde

- 3-Methoxy-4-acetoxybenzaldehyde

- Acetylvanillin

- 3-methoxy-4-acetyloxybenzaldehyde

- 4-ACETYLVANILLIN

- 4-O-Acetylvanillin

- acetic acid 4-formyl-2-methoxy-phenyl ester

- Acetovanillin

- FEMA 3108

- 4-Acetoxy-m-anisaldehyde

- Vanillin, acetate

- BENZALDEHYDE, 4-(ACETYLOXY)-3-METHOXY-

- 4-Formyl-2-methoxyphenol acetate

- 4-(Acetyloxy)-3-methoxybenzaldehyde

- 873YNA60FY

- PZSJOBKRSVRODF-UHFFFAOYSA-N

- Benzaldehyde, 4-acetoxy-3-methoxy

- Acetyl vanillin

- Vanillin

- 4-(Acetyloxy)-3-methoxybenzaldehyde (ACI)

- Vanillin, acetate (6CI, 7CI, 8CI)

- 4-Acetoxy-5-methoxybenzaldehyde

- NSC 25863

- NSC 8499

-

- MDL: MFCD00003362

- Inchi: 1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3

- Chave InChI: PZSJOBKRSVRODF-UHFFFAOYSA-N

- SMILES: O=CC1C=C(OC)C(OC(C)=O)=CC=1

- BRN: 1963795

Propriedades Computadas

- Massa Exacta: 194.05800

- Massa monoisotópica: 194.058

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 4

- Complexidade: 214

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.8

- Carga de Superfície: 0

- Superfície polar topológica: 52.6

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: White or yellowish crystals,

- Densidade: 1.1930

- Ponto de Fusão: 75.0 to 79.0 deg-C

- Ponto de ebulição: 288.5°C at 760 mmHg

- Ponto de Flash: 124.9℃

- Índice de Refracção: 1.579

- PSA: 52.60000

- LogP: 1.43300

- Sensibilidade: Air Sensitive

- FEMA: 3108

- Solubilidade: Not determined

Vanillin acetate Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S37

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- Condição de armazenamento:Inert atmosphere,2-8°C

- TSCA:Yes

- Frases de Risco:R36/37/38

Vanillin acetate Dados aduaneiros

- CÓDIGO SH:2915390090

- Dados aduaneiros:

China Customs Code:

2915390090Overview:

2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

Vanillin acetate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-W009948-10mM*1mLinDMSO |

Vanillin acetate |

881-68-5 | 99.91% | 10mM*1mLinDMSO |

¥550 | 2023-07-25 | |

| Apollo Scientific | OR6464-1Kg |

4-Acetoxy-3-methoxybenzaldehyde |

881-68-5 | 1kg |

£265.00 | 2023-09-01 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V63680-5g |

Vanillin acetate |

881-68-5 | 5g |

¥49.0 | 2021-09-07 | ||

| Chemenu | CM113511-500g |

4-formyl-2-methoxyphenyl acetate |

881-68-5 | 95%+ | 500g |

$400 | 2024-10-14 | |

| Apollo Scientific | OR6464-500g |

4-Acetoxy-3-methoxybenzaldehyde |

881-68-5 | 500g |

£162.00 | 2025-02-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2977-500 mg |

Acetylvanillin |

881-68-5 | 99.45% | 500MG |

¥483.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V102637-25g |

Vanillin acetate |

881-68-5 | 98% | 25g |

¥77.90 | 2023-08-31 | |

| Cooke Chemical | A8349212-100G |

Vanillin acetate |

881-68-5 | 98% | 100g |

RMB 283.20 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045597-500g |

Vanillin acetate |

881-68-5 | 98% | 500g |

¥719.00 | 2024-10-14 | |

| abcr | AB113267-25 g |

4-Acetoxy-3-methoxybenzaldehyde, 98%; . |

881-68-5 | 98% | 25g |

€50.10 | 2023-04-05 |

Vanillin acetate Método de produção

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: Pyridine Solvents: Dichloromethane ; 1 h, reflux

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

2.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) , Copper sulfate pentahydrate ; 16 min

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

1.2 Solvents: Ethyl acetate

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Synthetic Routes 13

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

Synthetic Routes 25

1.2 Reagents: L-Ascorbic acid Solvents: Water

Synthetic Routes 26

Synthetic Routes 27

Vanillin acetate Raw materials

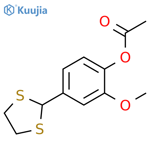

- Phenol, 4-(1,3-dithian-2-yl)-2-methoxy-, acetate

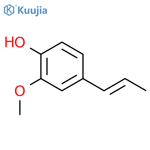

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl-

- Vanillin

- Acetylisoeugenol

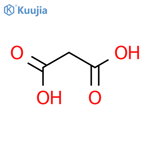

- propanedioic acid

- Copper(II) Acetate, Anhydrous

- Phenol, 4-(1,3-dithiolan-2-yl)-2-methoxy-, 1-acetate

- OFTPZWDWEKLJDP-UHFFFAOYSA-N

- Isoeugenol

- Methanediol,1-[4-(acetyloxy)-3-methoxyphenyl]-, 1,1-diacetate

- Methoxy-4-(1,1-dimethylethyl)dimethylsilyloxy-3-benzaldehyde

- (Z)-2-methoxy-4-(1-propenyl)-phenol, acetate

- Isoeugenol acetate

- [2-(acetyloxy)phenyl]methanediyl diacetate

Vanillin acetate Preparation Products

Vanillin acetate Literatura Relacionada

-

Shalini Arora,Neeraj Gupta,Vasundhara Singh Green Chem. 2020 22 2018

-

B. Ramalingam,B. Sana,J. Seayad,F. J. Ghadessy,M. B. Sullivan RSC Adv. 2017 7 11951

-

Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391

-

4. Three syntheses of lacticolorinKarsten Krohn,Joachim Thiem J. Chem. Soc. Perkin Trans. 1 1977 1186

-

Glenieliz C. Dizon,George Atkinson,Stephen P. Argent,Lea T. Santu,David B. Amabilino Soft Matter 2020 16 4640

881-68-5 (Vanillin acetate) Produtos relacionados

- 58534-64-8(3,4-bis(acetyloxy)benzoic acid)

- 6635-24-1(3,4,5-tris(Acetyloxy)benzoic Acid)

- 881-57-2(O-Acetyl Isovanillin)

- 6318-20-3(Acetylsyringic Acid)

- 71932-18-8(3,4,5-Triacetoxybenzaldehyde)

- 72207-94-4(Ethylvanillin acetate)

- 34231-78-2(3-Acetoxybenzaldehyde)

- 10543-12-1(4-(Acetyloxy)-3-methoxybenzoic Acid)

- 1632406-53-1((5-Bromo-2-((4-Methoxybenzyl)Oxy)Phenyl)(3,5-Dimethoxyphenyl)Methanone)

- 2171660-54-9(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhex-4-ynamidopropanoic acid)